(4-(Tert-butyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
Description
The compound "(4-(Tert-butyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone" features a unique azetidine ring core substituted with a 4-chlorophenylsulfonyl group at the 3-position and a 4-(tert-butyl)benzoyl moiety at the 1-position. This structure combines conformational rigidity (azetidine) with bulky (tert-butyl) and polar (sulfonyl) substituents, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-20(2,3)15-6-4-14(5-7-15)19(23)22-12-18(13-22)26(24,25)17-10-8-16(21)9-11-17/h4-11,18H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCJOOOKLCXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Tert-butyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone, known for its complex structure and potential biological activities, has garnered attention in pharmaceutical research. This article aims to explore its biological activity, synthesis, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 345.84 g/mol. The structure includes a tert-butyl group, a chlorophenyl sulfonyl moiety, and an azetidine ring, contributing to its biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and protein production.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidine Derivative A | E. coli | 32 µg/mL |
| Azetidine Derivative B | S. aureus | 16 µg/mL |
| (4-(Tert-butyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone | TBD | TBD |
The proposed mechanism of action involves the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence. Compounds that target T3SS can reduce the secretion of effector proteins that facilitate infection.
Case Studies
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Study on Antibacterial Activity :
A study conducted by Pendergrass et al. explored the antibacterial properties of azetidine derivatives against enteric pathogens. The study found that modifications on the azetidine ring significantly enhanced antimicrobial activity, suggesting that the compound may have similar or improved efficacy. -
In Vitro Toxicity Assessment :
In vitro studies assessed the cytotoxicity of related compounds using human cell lines. Results indicated that while some azetidine derivatives exhibited cytotoxic effects at high concentrations, others demonstrated selective toxicity towards cancer cells, making them potential candidates for anticancer drug development.
Research Findings
Recent findings highlight the importance of substituent groups in enhancing biological activity. The presence of the tert-butyl and chlorophenyl groups in (4-(Tert-butyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone may contribute to its lipophilicity and ability to penetrate cellular membranes effectively.
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Structural Features and Core Modifications
Azetidine vs. Heterocyclic Cores
- Target Compound: The azetidine ring (4-membered) introduces significant ring strain and rigidity compared to larger rings like piperazine (6-membered) or thiopyran (6-membered with sulfur).
- Triazole Derivatives: Compounds like "2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone" () use a triazole core, which offers hydrogen-bonding capabilities but lacks the steric bulk of azetidine .
Substituent Effects
- Sulfonyl Groups: The 4-chlorophenylsulfonyl group is a common motif in analogs (e.g., ). For instance, "ETHANONE, 1-[4-[(4-CHLOROPHENYL)SULFONYL]PHENYL]" (CAS 434941-58-9, ) shares the sulfonyl-chlorophenyl moiety but lacks the azetidine and tert-butyl groups, likely resulting in lower lipophilicity .
- Tert-butyl vs. Methyl Groups: The tert-butyl substituent in the target compound increases steric bulk compared to methylsulfonyl analogs like "Methanone, (3-chlorophenyl)[4-(methylsulfonyl)phenyl]" (CAS 197439-00-2, ). This bulk may enhance metabolic stability but reduce solubility .
Physicochemical and Spectroscopic Properties
- Spectroscopy : IR and HRMS data from analogs (e.g., ) suggest that the target compound’s sulfonyl (ν~1150–1300 cm⁻¹) and carbonyl (ν~1675 cm⁻¹) groups would exhibit similar absorption patterns .
- Chromatography : The Rf value of 0.50 for Compound 9 () in 100% DCM indicates moderate polarity, whereas the tert-butyl group in the target compound may lower its Rf due to increased hydrophobicity .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing (4-(Tert-butyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone?
- Methodology : The synthesis involves sulfonylation of the azetidine ring followed by coupling with the tert-butylphenyl moiety. Key steps include:
- Sulfonylation : Reacting 3-aminoazetidine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to avoid side reactions .
- Coupling : Using a carbodiimide coupling agent (e.g., EDC/HOBt) to attach the 4-(tert-butyl)benzoyl group to the sulfonylated azetidine. Solvent choice (e.g., DCM or DMF) and temperature (room temperature) impact yield and purity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?
- Techniques :
-
NMR : ¹H and ¹³C NMR confirm regiochemistry of the azetidine ring and sulfonyl group. Key signals include the tert-butyl singlet (~1.3 ppm) and sulfonyl-linked aromatic protons (7.5–8.0 ppm) .
-
HRMS : High-resolution mass spectrometry verifies molecular ion ([M+H]⁺) with a mass error <2 ppm .
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HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98% for biological assays) .
Table 1: Characterization Data
Parameter Value/Observation Technique Molecular Formula C₂₀H₂₂ClNO₃S HRMS ¹H NMR (CDCl₃) δ 1.33 (s, 9H, tert-butyl) 400 MHz Purity ≥98% HPLC
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound, and what validation experiments are required?
- Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. The sulfonyl group may interact with ATP-binding pockets (e.g., kinases), while the tert-butyl group enhances hydrophobic interactions .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å) .
- Validation : Perform SPR (surface plasmon resonance) to measure binding affinity (KD) or enzymatic assays (e.g., kinase inhibition) .
Q. What structural analogs of this compound exhibit improved bioactivity, and how do functional groups influence SAR?
- Key Analogs :
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Analog 1 : Replacement of 4-chlorophenylsulfonyl with 4-methoxyphenylsulfonyl increases solubility but reduces kinase inhibition (IC₅₀ from 50 nM to 1.2 µM) .
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Analog 2 : Substitution of azetidine with piperidine enhances metabolic stability (t₁/₂ from 2 h to 6.5 h in liver microsomes) .
Table 2: SAR Comparison
Modification Bioactivity Change Reference Sulfonyl group (Cl → OMe) Reduced potency Azetidine → Piperidine Improved metabolic stability
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH (7.4 vs. 7.0) and ATP concentrations (10 µM vs. 100 µM) to minimize variability .
- Cell Lines : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects .
- Data Normalization : Include positive controls (e.g., staurosporine for kinases) in each experiment .
Methodological Guidance
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Assays :
- Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, CDK2) .
- Cellular Proliferation : MTT assay in cancer cell lines (e.g., MCF-7, A549) with EC₅₀ values <10 µM considered promising .
- Controls : Include a reference inhibitor (e.g., imatinib for Abl kinase) and vehicle (DMSO <0.1%) .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Strategies :
- LogP Adjustment : Introduce polar groups (e.g., -OH or -NH₂) to reduce LogP from 4.2 to 3.5, improving aqueous solubility .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .
- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Data Contradiction Analysis
Q. Why might this compound show high in vitro potency but low in vivo efficacy?
- Potential Causes :
- Poor Solubility : Use DLS (dynamic light scattering) to detect aggregation in PBS .
- Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis; >95% binding reduces free drug concentration .
- Metabolic Clearance : Identify major metabolites using UPLC-QTOF and modify vulnerable sites (e.g., tert-butyl oxidation) .
Notes
- Experimental Design : Prioritize orthogonal validation (e.g., NMR + HRMS for structure, SPR + enzymatic assays for activity) to ensure reproducibility.
- Advanced Tools : Leverage machine learning (e.g., DeepChem) for property prediction and CRISPR screening for target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
